Cinolazepam

Catalog No.
S523815
CAS No.
75696-02-5
M.F
C18H13ClFN3O2
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinolazepam

CAS Number

75696-02-5

Product Name

Cinolazepam

IUPAC Name

3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile

Molecular Formula

C18H13ClFN3O2

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2

InChI Key

XAXMYHMKTCNRRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F

Solubility

1.20e-02 g/L

Synonyms

7-chloro-5-(2-fluorophenyl)-2,3-dihydro-3-hydroxy-2-oxo-1H-1,4-benzodiazepine-1-propionitrile, cinolazepam, OX-373

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F

Description

The exact mass of the compound Cinolazepam is 357.06803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of 1,4-benzodiazepinone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metabolism Study

Anxiolytic, Anticonvulsant, Sedative, and Skeletal Muscle Relaxant Properties

Sleep Maintenance Improvement

Cinolazepam is a psychoactive compound belonging to the class of benzodiazepines, specifically categorized as a 1,4-benzodiazepine. Its molecular formula is C18H13ClFN3O2C_{18}H_{13}ClFN_{3}O_{2}, with a molar mass of approximately 357.77 g/mol. The compound is recognized for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, making it primarily utilized as a hypnotic agent. It was patented in 1978 and entered medical use in 1992, although it is not approved for sale in the United States or Canada. Cinolazepam is marketed under the trade name Gerodorm and is characterized by its high bioavailability of 90-100% when administered orally .

Cinolazepam's mechanism of action centers on its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of neuronal activity. This results in a calming effect, promoting relaxation and sleep [].

Toxicity:

While specific toxicity data for Cinolazepam is limited, as a benzodiazepine, it can cause side effects like drowsiness, dizziness, impaired coordination, and cognitive dysfunction []. Dependence and withdrawal symptoms can also occur with prolonged use [].

Typical of benzodiazepines. It primarily acts through allosteric modulation of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmitters. This mechanism leads to increased inhibition within the central nervous system, contributing to its sedative effects. The compound's structure allows for interactions that can result in the formation of metabolites during hepatic metabolism .

Cinolazepam exhibits a range of biological activities due to its action on GABA receptors. It functions as a positive allosteric modulator, which enhances GABA's inhibitory effects on neuronal excitability. This results in its anxiolytic and sedative properties, making it effective for treating anxiety disorders and sleep disturbances. Additionally, it has anticonvulsant effects that can be beneficial in managing seizure disorders .

The synthesis of Cinolazepam typically involves multi-step organic reactions starting from simpler benzodiazepine precursors. The general synthetic route includes:

  • Formation of the Benzodiazepine Core: This involves cyclization reactions to create the 1,4-benzodiazepine structure.
  • Introduction of Functional Groups: Chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
  • Final Modifications: Additional steps may include nitrile formation and other modifications to achieve the final structure.

Specific synthetic pathways may vary based on desired purity and yield but generally follow these principles .

Cinolazepam is primarily used in clinical settings for:

  • Anxiety Management: Its anxiolytic properties make it suitable for treating anxiety disorders.
  • Sleep Disorders: As a potent sedative, it is often prescribed for insomnia.
  • Seizure Control: Due to its anticonvulsant effects, it can be used in certain seizure disorders.

Despite its efficacy, caution is advised due to potential side effects and interactions with other central nervous system depressants .

Cinolazepam has been shown to interact with several other medications and substances, which may amplify its central nervous system depressant effects. Notable interactions include:

  • Ethanol: Increased CNS depression risk when combined.
  • Other Benzodiazepines: Such as 1,2-benzodiazepines and acetazolamide.
  • Opioids: Combining with alfentanil may heighten adverse effects.

These interactions necessitate careful management when prescribing Cinolazepam alongside other medications .

Cinolazepam shares structural and functional similarities with other benzodiazepines but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

Compound NameKey PropertiesUnique Features
DiazepamAnxiolytic, muscle relaxantLong half-life; widely used
LorazepamAnxiolytic, sedativeShorter half-life; used for acute anxiety
ClonazepamAnticonvulsantStrong anticonvulsant properties
MidazolamSedative for procedural anesthesiaRapid onset; short duration
AlprazolamAnxiolyticEffective for panic disorders

Cinolazepam's unique combination of anxiolytic and anticonvulsant properties sets it apart from many other benzodiazepines, particularly in its specific applications as a hypnotic agent .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

357.0680325 g/mol

Monoisotopic Mass

357.0680325 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

68P0556B0U

Drug Indication

For the management of anxiety disorders or for the short-term relief of the symptoms of anxiety or anxiety associated with depressive symptoms.

Pharmacology

Cinolazepam is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant activity. It is not approved in Canada or America.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CD - Benzodiazepine derivatives
N05CD13 - Cinolazepam

Mechanism of Action

Cinolazepam binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

75696-02-5

Absorption Distribution and Excretion

Bioavailability following oral administration is 90-100%.

Metabolism Metabolites

Hepatic.
Hepatic. Half Life: 9 hours

Wikipedia

Cinolazepam

Biological Half Life

9 hours

Dates

Modify: 2023-08-15
1: Saletu B, Kindshofer G, Anderer P, Grünberger J. Short-term sleep laboratory
2: Oelschläger H, Volke J, Belal F. Analysis of drugs by polarography, XXXV: The
3: Richards BL, Whittle SL, Buchbinder R. Muscle relaxants for pain management in
4: Walash MI, Belal F, Metwally ME, Hefnawy MM. A selective fluorimetric method
5: Mascher H, Nitsche V, Schütz H. Separation, isolation and identification of

Explore Compound Types